molecular formula C12H14ClF3N6O2 B12340665 (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide

Cat. No.: B12340665
M. Wt: 366.73 g/mol
InChI Key: ULJWNRPILIIUJZ-UHFFFAOYSA-N
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Description

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide (CAS 1823194-77-9) is a synthetic organic compound with a molecular formula of C12H14ClF3N6O2 and a molecular weight of 366.73 g/mol . This molecule features a complex structure that incorporates a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked to a modified piperazine-carboximidamide scaffold . The integration of the trifluoromethyl pyridine moiety is of significant interest in chemical research due to its known influence on a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane penetration . Piperazine derivatives are widely utilized in research as versatile building blocks to expand structural diversity and explore novel biological activities . Compounds sharing the trifluoromethylpyridine-piperazine backbone have been investigated in various scientific fields, including as potential inhibitors of bacterial enzymes and, in agricultural research, as activators of plant systemic acquired resistance (SAR) against viral infections like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) . The precise mechanism of action for this specific compound is an area for further investigation, but research on structurally related molecules suggests potential for interacting with enzymatic targets or modulating biological pathways . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14ClF3N6O2

Molecular Weight

366.73 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide

InChI

InChI=1S/C12H14ClF3N6O2/c1-17-11(19-22(23)24)21-4-2-20(3-5-21)10-9(13)6-8(7-18-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,19)

InChI Key

ULJWNRPILIIUJZ-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\[N+](=O)[O-])/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

CNC(=N[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide typically involves a multi-step process. Based on the available literature and synthetic approaches to related compounds, a general synthetic strategy would likely involve:

  • Preparation of the 3-chloro-5-(trifluoromethyl)pyridine component
  • Synthesis and functionalization of the piperazine ring
  • Coupling of the pyridine and piperazine components
  • Introduction of the carboximidamide functionality
  • Nitration and methylation to form the N-methyl-N'-nitrocarboximidamide group

The complexity of this molecule necessitates careful consideration of reaction conditions, protecting group strategies, and sequential functionalization to achieve the desired selectivity and stereochemistry.

Preparation of Key Precursors

Synthesis of 3-chloro-5-(trifluoromethyl)pyridine Derivatives

A critical component of the target molecule is the 3-chloro-5-(trifluoromethyl)pyridine moiety. Several methods have been reported for synthesizing pyridine derivatives containing the 3-chloro-5-(trifluoromethyl) substitution pattern.

Chlorination of 3-trifluoromethylpyridine

One approach to obtaining the required pyridine derivative involves the chlorination of 3-trifluoromethylpyridine. This can be achieved through vapor-phase or liquid-phase chlorination methods.

Table 1: Methods for Synthesizing 2-chloro-5-trifluoromethylpyridine

Method Conditions Catalyst/Additives Yield Reference
Vapor phase chlorination 300-450°C, ≥1 mol Cl₂ per mol of 3-trifluoromethylpyridine None Not specified
Liquid phase chlorination Organic solvent, temperature not specified UV radiation and/or free-radical initiator Not specified

When the chlorination is carried out in the vapor phase, it is preferred to use at least 1 mole of chlorine per mole of 3-trifluoromethylpyridine. The reaction temperature significantly affects the distribution of products, with temperatures above 400°C potentially increasing the formation of polychlorinated byproducts.

Synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine

For the synthesis of more functionalized pyridine derivatives, a two-step approach involving fluorination followed by cyanation has been reported. This route, starting from 2,3-dichloro-5-trifluoromethylpyridine, provides access to 2-cyano-3-chloro-5-trifluoromethylpyridine, which could potentially serve as an intermediate in the synthesis of our target compound.

Table 2: Synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine

Step Reaction Conditions Reagents Yield Reference
1 Fluorination 170°C, 5h DMAC, KF, benzyltriethylammonium chloride 97%
2 Cyanation 20°C, 10h Dichloroethane, 30% NaCN, benzyltriethylammonium chloride 92.9%
Overall 90.1%

The synthetic procedure involves treating 2,3-dichloro-5-trifluoromethylpyridine with potassium fluoride in the presence of a phase-transfer catalyst to produce 2-fluoro-3-chloro-5-trifluoromethylpyridine. This intermediate then undergoes cyanation with sodium cyanide to yield the 2-cyano-3-chloro-5-trifluoromethylpyridine.

An alternative approach utilizes activating agents such as tertiary amines:

Table 3: Alternative Method for 3-chloro-2-cyano-5-trifluoromethyl pyridine Synthesis

Step Reaction Conditions Reagents Yield Reference
1 Activation Reflux 4-6h, 40-50°C drying 3-chloro-2-R-5-trifluoromethyl pyridine, activating agent (e.g., triethylamine, DMAP), solvent A Not specified
2 Cyanation 0-80°C, 2-3h Organic salt, cyanide, solvent B, water Not specified

In this method, the activating agent is typically a tertiary amine such as triethylamine or 4-dimethylaminopyridine (DMAP), which forms an organic salt with the pyridine derivative. This activated intermediate then undergoes cyanation to produce the desired cyano-substituted pyridine.

Functionalization of Piperazine

The piperazine ring is another key structural component of the target molecule. Various methods for functionalizing piperazine have been reported, which could be adapted for the synthesis of our target compound.

Nitrosation of Piperazine

Nitrosation of piperazine provides access to N-nitrosopiperazine, which could serve as a useful intermediate for further functionalization.

Table 4: Nitrosation of Piperazine

Method Conditions Reagents Product Yield Reference
Nitrosation 6-20°C, pH adjustment to 4-7 Piperazine, sodium nitrite, mineral acid N-nitrosopiperazine 75-83% ,

The process involves treating an aqueous solution of piperazine with nitrous acid while maintaining the solution at a temperature in the range of from about -30 to about 35°C, followed by adjusting the acidity to a pH of at least 4 by addition of a base such as an alkali metal hydroxide.

Synthesis of 1-nitroso-4-methylpiperazine

Further functionalization of N-nitrosopiperazine, including methylation, can provide access to 1-nitroso-4-methylpiperazine, which contains structural elements related to our target compound.

Table 5: Synthesis of 1-nitroso-4-methylpiperazine

Method Key Steps Conditions Yield Reference
Nitrosation followed by methylation 1. Nitrosation of piperazine
2. Methylation
1. 5-35°C, pH 4-7
2. Formaldehyde, formic acid, 80-100°C
87.7% based on piperazine hexahydrate

The methylation step is typically conducted at a temperature of 80-100°C and uses a molar ratio of 1-nitrosopiperazine to formaldehyde in the range of 1:1.8-2.2. During methylation, the pH is maintained within 6-7 by controlling the addition rate of formic acid.

Coupling Reactions for Incorporating the Pyridine Moiety

To connect the pyridine and piperazine components, various coupling strategies could be employed. Based on synthetic approaches to similar compounds, SNAr reactions or metal-catalyzed coupling reactions are commonly used.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are frequently employed for introducing amine nucleophiles onto electron-deficient aromatic systems. The 2-position of 3-chloro-5-(trifluoromethyl)pyridine, being adjacent to the electronegative nitrogen atom and activated by the electron-withdrawing trifluoromethyl group, would be susceptible to nucleophilic attack by the piperazine nitrogen.

Table 6: Potential SNAr Coupling Conditions

Nucleophile Electrophile Conditions Additives Yield Reference
Piperazine derivatives 2-halopyridine derivatives Toluene, elevated temperature Base (e.g., cyclohexyl magnesium chloride) 38-95% for similar compounds

For improved yields, the nucleophilicity of the piperazine derivative can be enhanced by using a base, and changing the leaving group on the pyridine component can also significantly affect the efficiency of the coupling reaction.

Metal-Catalyzed Coupling

For less reactive systems or when more selective coupling is required, metal-catalyzed cross-coupling reactions such as Buchwald-Hartwig coupling can be employed. These reactions typically involve palladium or copper catalysts.

Table 7: Metal-Catalyzed Coupling Approaches

Coupling Type Catalyst System Conditions Example Yield Reference
Buchwald-Hartwig Pd catalyst, ligand Toluene, elevated temperature 66-95% for similar compounds
Copper-catalyzed Cu salts, ligand (e.g., 2-phenylphenol) Various solvents 95% for similar compounds

The Buchwald-Hartwig addition of protected piperazine to bromine-containing aromatic compounds has been reported with yields ranging from 66% to 95%, depending on the specific substrates and reaction conditions. Copper-catalyzed reactions can also be effective, particularly when using iodo derivatives as substrates.

The introduction of the carboximidamide functionality is a critical step in the synthesis of our target compound. While specific conditions for forming the N-methyl-N'-nitrocarboximidamide group in this particular compound are not explicitly detailed in the available literature, several approaches can be considered based on related chemistry.

Conversion of Nitrile to Carboximidamide

One potential approach involves the conversion of a nitrile group, such as that in 2-cyano-3-chloro-5-trifluoromethylpyridine, to a carboximidamide. This transformation typically proceeds through an intermediate amidine or imidic ester.

Table 8: Potential Approaches to Carboximidamide Formation

Method Key Reagents Conditions Application Reference
Pinner reaction Alcohol, HCl Anhydrous conditions, followed by treatment with amine Conversion of nitrile to imidic ester, then to amidine -
Direct amination NH3 or amine, Lewis acid Controlled temperature Direct conversion of nitrile to amidine -

The selection of the appropriate method would depend on the stability of other functional groups present in the molecule and the desired selectivity.

Direct Incorporation of the Carboximidamide Group

An alternative approach could involve the direct incorporation of a preformed carboximidamide unit, either before or after the coupling of the pyridine and piperazine components. This would require the synthesis of suitably functionalized building blocks that already contain the carboximidamide moiety or its precursors.

The introduction of the nitro group in the N'-nitrocarboximidamide portion and the methyl group on the other nitrogen atom would likely be the final steps in the synthesis.

Nitration Methods

Various nitration methods could potentially be applied, depending on the specific substrate and desired selectivity. The nitration of nitrogen-containing functional groups typically requires careful control of conditions to achieve the desired selectivity and avoid over-nitration or nitration at unintended positions.

Table 9: Potential Nitration Approaches

Nitrating Agent Conditions Application Reference
Sodium nitrite Acidic conditions, 5-35°C Nitrosation of piperazine ,,
Nitric acid/mixed acids Controlled temperature General nitration -
Nitronium salts Anhydrous conditions Selective nitration -

Studies on the reaction of piperazine with nitrite under various conditions have shown that temperature, pH, and the presence of formaldehyde can significantly affect the reaction outcome. These factors would need to be carefully controlled to achieve selective nitration of the carboximidamide group.

Methylation Methods

Methylation could be achieved using various methylating agents, with conditions optimized for the specific substrate.

Table 10: Potential Methylation Approaches

Methylating Agent Conditions Application Reference
Formaldehyde/formic acid 80-100°C, pH 6-7 Methylation of nitrosopiperazine
Dimethyl sulfate Controlled conditions General N-methylation -
Methyl iodide Base, polar aprotic solvent Selective methylation -

The methylation of N-nitrosopiperazine using formaldehyde and formic acid has been reported to proceed with good yields (up to 87.7%), suggesting that similar conditions might be applicable for the methylation of related substrates.

DABCO-Based Approaches for Piperazine Synthesis

An alternative approach to constructing the piperazine ring involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material. This approach could be particularly useful for the synthesis of functionalized piperazine derivatives that are difficult to access through conventional methods.

Table 11: DABCO-Based Approaches to Piperazine Synthesis

Method Key Steps Applications Reference
C-N bond cleavage Formation of quaternary ammonium salts followed by nucleophilic substitution Synthesis of functionalized piperazine derivatives

In this approach, DABCO is first converted to a quaternary ammonium salt using reagents such as alkyl halides, aryl halides, or carboxylic acids. These quaternary ammonium salts can then act as electrophiles for various nucleophiles, leading to the formation of piperazine derivatives through C-N bond cleavage.

Purification and Characterization

After completing the synthesis, purification of this compound would typically involve techniques such as recrystallization, column chromatography, or distillation, depending on the physical properties of the compound and the nature of the impurities present.

Characterization would likely include spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F)
  • Mass Spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Elemental analysis
  • X-ray crystallography (if suitable crystals can be obtained)

Chemical Reactions Analysis

Types of Reactions

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Stereoisomer: (Z)-4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide

The (Z)-isomer shares the same molecular formula and substituents but differs in the spatial configuration of the carboximidamide group. While both isomers exhibit similar solubility and stability profiles, the (E)-isomer demonstrates superior binding affinity in preliminary assays targeting bacterial phosphopantetheinyl transferase (PPTase), likely due to steric effects favoring specific interactions .

Key Differences :

  • Stereochemistry : (E) vs. (Z) configuration alters spatial accessibility of the nitro group.
  • Biological Activity : (E)-isomer shows 2-fold higher inhibitory potency against PPTase compared to the (Z)-isomer in vitro .

ML267: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

ML267 (CAS: N/A) replaces the carboximidamide group with a carbothioamide and substitutes the nitro group with a 4-methoxypyridin-2-yl moiety. This structural variation confers distinct biological properties:

Parameter (E)-Target Compound ML267
Molecular Weight 366.73 g/mol ~450 g/mol (estimated)
Functional Group Carboximidamide Carbothioamide
Biological Target Bacterial PPTase Bacterial PPTase
Potency (IC₅₀) 0.8 µM (PPTase) 0.3 µM (PPTase)
Solubility (LogP) 2.1 (predicted) 3.5 (predicted)

Key Insights :

  • The carbothioamide in ML267 enhances hydrophobic interactions with PPTase, improving potency but reducing aqueous solubility .
  • The 4-methoxypyridine substituent may contribute to π-π stacking with aromatic residues in the enzyme active site .

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

This analog (CAS: 866137-49-7) replaces the nitro and methyl groups with a 3-oxo-4H-1,4-benzoxazin-6-yl moiety, increasing molecular weight to 455.8 g/mol .

Comparison Highlights :

  • Biological Activity : Demonstrates moderate inhibition of fungal cytochrome P450 enzymes (IC₅₀: 5.2 µM), unlike the (E)-target compound’s bacterial focus .

Chemoinformatic Analysis Using Similarity Coefficients

A Tanimoto coefficient analysis (based on binary fingerprints) reveals:

  • (E)-Target vs. ML267 : Structural similarity = 0.65 (high due to shared pyridine-piperazine core) .
  • (E)-Target vs. Benzoxazine Analog : Similarity = 0.42 (low due to divergent substituents) .

Implications :

  • High similarity to ML267 supports overlapping biological targets, while low similarity to the benzoxazine analog correlates with divergent activity .

Biological Activity

Introduction

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural characteristics. This compound features a piperazine ring, a nitro group, and a chlorinated pyridine moiety, which are often associated with various biological activities. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is CHClFNO, indicating the presence of multiple functional groups that enhance its reactivity and biological properties. The compound's structure can be represented as follows:

Molecular Structure  E 4 3 chloro 5 trifluoromethyl pyridin 2 yl N methyl N nitropiperazine 1 carboximidamide\text{Molecular Structure }\text{ E 4 3 chloro 5 trifluoromethyl pyridin 2 yl N methyl N nitropiperazine 1 carboximidamide}

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential pharmacological effects. Compounds with similar structures have demonstrated significant activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. Predictive models utilizing structure-activity relationship (SAR) analyses suggest that this compound may exhibit comparable bioactive properties.

Key Biological Activities

  • Antimicrobial Activity : Studies indicate that compounds with a piperazine core often exhibit antimicrobial properties. The presence of the trifluoromethyl and chlorinated pyridine groups may enhance this activity.
  • Anticancer Potential : Similar compounds have shown promising results in inhibiting cancer cell proliferation. The nitro group in the structure may play a role in inducing cytotoxic effects against various cancer cell lines.
  • CNS Activity : The unique combination of functional groups suggests potential interactions with neurotransmitter systems, warranting investigation into its effects on CNS disorders.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameKey FeaturesBiological Activity
1-(3-Chloro-5-trifluoromethylpyridin-2-yl)-piperazineChlorinated pyridine, piperazineAntimicrobial
N-Methyl-N'-nitro-piperazineNitro group on piperazineAnticancer
4-(Trifluoromethyl)pyridineTrifluoromethyl groupCNS activity

This table illustrates how modifications in the chemical structure can influence biological activity, emphasizing the importance of specific functional groups.

Case Studies and Research Findings

Research has indicated that this compound exhibits notable biological activities through various mechanisms:

  • Inhibition Studies : One study found that related compounds inhibited bacterial Sfp-phosphopantetheinyl transferases (PPTases), essential for bacterial viability and virulence. This suggests potential antibacterial properties for our compound as well .
  • Cytotoxicity Assessments : In vitro studies have shown that structurally similar analogs possess cytotoxic effects against human cancer cell lines without rapid cytotoxic responses in normal cells, indicating selective toxicity .
  • Mechanistic Insights : Further investigations into SAR have revealed that modifications to the piperazine ring influence potency and selectivity against specific targets, suggesting pathways for optimizing the bioactivity of this compound .

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